molecular formula C16H13BrN2O3S B2990991 1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-phenylimidazole CAS No. 398996-42-4

1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-phenylimidazole

Cat. No. B2990991
CAS RN: 398996-42-4
M. Wt: 393.26
InChI Key: AIYRXEATXVNKBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves the use of sulfonyl chloride derivatives . For instance, “5-Bromo-2-methoxybenzenesulfonyl chloride” is a benzenesulfonyl chloride derivative that can be used in the preparation of various bromo and methoxy phenyl compounds .


Molecular Structure Analysis

The InChI code for a related compound, “1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidine”, is 1S/C12H16BrNO3S/c1-17-11-6-5-10(13)9-12(11)18(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 . This code provides a textual representation of the molecular structure.

Scientific Research Applications

Chemical Synthesis and Biological Activity

Synthesis and Characterization of Bromophenol Derivatives

The study by Zhao et al. (2004) explored the isolation and synthesis of various bromophenol derivatives from the red alga Rhodomela confervoides. While this research focuses on a broad range of bromophenol compounds for potential applications in treating human diseases and microorganisms, it illustrates the diverse chemical synthesis pathways and biological evaluations possible for bromo-methoxyphenyl compounds similar to 1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-phenylimidazole, although the specific compound was not directly studied (Zhao et al., 2004).

Antibacterial Activity of Imidazole Derivatives

Gadad et al. (2000) synthesized a series of imidazole derivatives exhibiting a high degree of antibacterial activity against various bacterial strains. These derivatives showcase the potential for chemical compounds, including those with a bromo-methoxyphenyl sulfonyl moiety, to be developed into effective antimicrobial agents (Gadad et al., 2000).

Antioxidant Properties of Marine Algae Derivatives

Li et al. (2011) identified and characterized bromophenols with antioxidant activity from marine red algae. The research highlights the potential of bromo-methoxyphenyl compounds in contributing to antioxidant properties, which could be relevant for designing molecules aimed at combating oxidative stress (Li et al., 2011).

properties

IUPAC Name

1-(5-bromo-2-methoxyphenyl)sulfonyl-2-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3S/c1-22-14-8-7-13(17)11-15(14)23(20,21)19-10-9-18-16(19)12-5-3-2-4-6-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYRXEATXVNKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)N2C=CN=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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